3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Description
Properties
IUPAC Name |
3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-5-7-15(8-6-14)24-17-10-9-16(19-20-17)12-3-2-4-13(11-12)18(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPNPDNMSUMQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyridazin-3-yl Core
The pyridazin-3-yl core is typically synthesized via cyclization reactions involving hydrazines and β-ketoesters or diketones. For instance, a common method involves:
- Reaction of 3,4-dichloropyridazine with hydrazine derivatives to form the pyridazin ring.
- Alternatively, cyclization of 1,2-diamino compounds with suitable diketones or aldehydes.
Research Finding: A synthesis route involves the cyclization of 3,4,6-trichloropyridazine with phenolic compounds to generate intermediates with high yields (~80%).
Introduction of the Methoxyphenoxy Group
The methoxyphenoxy substituent is introduced via:
- Nucleophilic aromatic substitution of halogenated pyridazine intermediates with phenol derivatives, often under basic conditions.
- Sonogashira coupling reactions to attach aromatic groups onto the pyridazine core, followed by etherification.
Research Finding: The Sonogashira coupling of chloropyridazine intermediates with 4-methoxyphenylacetylene has been employed to attach the methoxyphenoxy group, with yields around 40-58%.
Coupling with Benzoic Acid Derivatives
The final step involves coupling the pyridazinyl core with benzoic acid derivatives:
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC, DCC).
- Direct esterification or carboxylation of intermediates to introduce the benzoic acid moiety.
Research Finding: The synthesis of related benzoic acid derivatives employs carbodiimide coupling, achieving high yields (>70%).
Specific Synthesis Pathways
Data Tables Summarizing Preparation Methods
Table 1: Summary of Synthetic Routes for this compound
Table 2: Research Findings on Synthesis Efficiency
| Reaction Step | Yield Range | Remarks |
|---|---|---|
| Pyridazine core formation | ~80% | High-yield cyclization |
| Phenoxy substitution | 60-70% | SNAr mechanism |
| Aromatic coupling | 40-58% | Cross-coupling efficiency varies |
| Final coupling to benzoic acid | >70% | Reliable amidation/coupling |
Notable Research Findings and Optimization
- High-yield cyclization reactions of chloropyridazines with hydrazines are well-established, forming the pyridazin-3-yl core efficiently.
- Sonogashira coupling remains a key step for attaching aromatic groups, with optimization of catalysts and conditions improving yields.
- Etherification and carboxylation steps benefit from mild conditions, minimizing side reactions.
Research Note: Recent advances suggest that microwave-assisted synthesis can further improve yields and reduce reaction times for key steps such as cyclization and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinyl ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridazinyl ring results in dihydropyridazine derivatives.
Scientific Research Applications
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid
- Molecular Formula : C₁₇H₁₁FN₂O₃
- Molecular Weight : 310.29 g/mol
- Key Difference : Replaces the 4-methoxy group with a 4-fluoro substituent.
- Implications : Fluorine’s electronegativity increases metabolic stability and may enhance binding affinity to hydrophobic pockets in target enzymes. However, the absence of the methoxy group could reduce solubility compared to the target compound .
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid
- Molecular Formula : C₁₈H₁₄N₂O₄
- Molecular Weight : 322.32 g/mol
- Key Difference: The methoxy group is positioned at the ortho (2-) position of the phenoxy ring.
- Implications : Steric hindrance from the ortho-substituent may alter conformational flexibility and reduce binding efficiency compared to the para-substituted target compound .
Amino-Linked Pyridazine Analogues
4-{[6-(4-Fluorophenyl)pyridazin-3-yl]-amino}benzoic Acid
- Molecular Formula : C₁₇H₁₂FN₃O₂
- Molecular Weight : 309.29 g/mol
- Key Difference: An amino group replaces the ether linkage between the pyridazine and benzoic acid.
- However, the absence of the methoxyphenoxy group may reduce lipophilicity and alter pharmacokinetics .
Imidazo-Pyridazine Derivatives
4-(6-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzoic Acid (7c)
- Molecular Formula : C₂₀H₁₂F₃N₃O₂
- Molecular Weight : 383.09 g/mol
- Key Difference : Incorporates an imidazo[1,2-b]pyridazine ring system instead of a simple pyridazine.
Simplified Analogues Without Pyridazine
3-(4-Methoxyphenoxy)benzoic Acid
- Molecular Formula : C₁₄H₁₂O₄
- Molecular Weight : 244.25 g/mol
- Key Difference : Lacks the pyridazine ring entirely.
Key Structural and Functional Insights
Substituent Position Matters : Para-substituted methoxy groups (as in the target compound) optimize solubility and minimize steric effects compared to ortho-substituted analogues .
Linker Type Influences Binding: Ether linkages (target compound) may provide greater metabolic stability than amino linkers, which are prone to enzymatic cleavage .
Ring Systems Affect Bioactivity : The pyridazine ring in the target compound offers a balance between rigidity and flexibility, whereas fused imidazo-pyridazine systems (e.g., 7c) may enhance target binding but complicate synthesis .
Biological Activity
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a pyridazine derivative known for its unique chemical structure and diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 322.32 g/mol. The specific substitution pattern of the methoxyphenoxy group contributes to its solubility and bioavailability, enhancing its pharmacological efficacy .
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell proliferation and inflammatory pathways. It has been shown to inhibit certain enzymes, leading to reduced cell growth and inflammation .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various human tumor cell lines. For instance, studies have reported low micromolar GI50 values, suggesting potent antiproliferative effects. The compound's mechanism involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It may modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Low micromolar GI50 values in tumor cells | |
| Anti-inflammatory | Reduced cytokine expression | |
| Enzyme Inhibition | Inhibition of enzymes related to proliferation |
Case Study: Cytotoxicity Against Tumor Cell Lines
In a study evaluating the cytotoxic effects of various derivatives, this compound exhibited significant activity against A549 (lung cancer), DU145 (prostate cancer), and other human tumor cell lines. The GI50 values ranged from 1.55 to 2.20 μM, indicating strong potential as an anticancer agent .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound revealed that it could significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting its utility in managing inflammatory conditions .
Comparison with Similar Compounds
This compound shares structural similarities with other pyridazine derivatives but stands out due to its specific methoxy substitution, which enhances its biological activity compared to compounds lacking this modification.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid | Similar core structure | Lower anticancer potency |
| 6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one | Different substituents | Varies by substitution |
Q & A
Q. What advanced analytical methods validate degradation pathways under accelerated stability testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
